molecular formula C19H22N2O5S B14620605 2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 57802-02-5

2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B14620605
CAS No.: 57802-02-5
M. Wt: 390.5 g/mol
InChI Key: QTOUPKVZULEQOF-HLLBOEOZSA-N
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Description

2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound that belongs to the class of β-lactam antibiotics. This compound is structurally related to penicillins and cephalosporins, which are well-known for their antibacterial properties. The unique bicyclic structure of this compound contributes to its stability and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the use of β-lactam carbonyl compounds. One common method is the Wittig reaction, which is used to introduce the oxopropyl group at the β-lactam carbonyl position . The reaction conditions often include the use of phosphonium ylides and strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various β-lactam derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

2-Oxopropyl(2s,5r,6r)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its antibacterial properties and potential use as an antibiotic.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for the cross-linking of peptidoglycan chains. By binding to these proteins, the compound disrupts the cell wall structure, leading to bacterial cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares the β-lactam ring structure but differs in the side chain composition.

    Cephalosporin: Also contains a β-lactam ring but has a

Properties

CAS No.

57802-02-5

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

2-oxopropyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-11(22)10-26-18(25)15-19(2,3)27-17-14(16(24)21(15)17)20-13(23)9-12-7-5-4-6-8-12/h4-8,14-15,17H,9-10H2,1-3H3,(H,20,23)/t14-,15+,17-/m1/s1

InChI Key

QTOUPKVZULEQOF-HLLBOEOZSA-N

Isomeric SMILES

CC(=O)COC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C

Canonical SMILES

CC(=O)COC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C

Origin of Product

United States

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